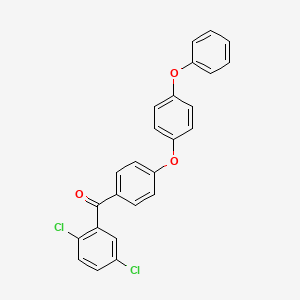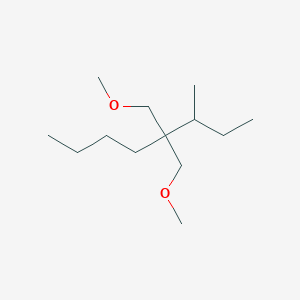
4,4-Bis(methoxymethyl)-3-methyloctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Bis(methoxymethyl)-3-methyloctane is an organic compound with a complex structure that includes multiple methoxymethyl groups and a methyl group attached to an octane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(methoxymethyl)-3-methyloctane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 4,4’-biphenyldicarboxylic acid, sodium borohydride, and a Lewis acid in a solvent. The reaction mixture is heated under reflux, followed by quenching with water, extraction with ethyl acetate, and purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Bis(methoxymethyl)-3-methyloctane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4,4-Bis(methoxymethyl)-3-methyloctane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in the study of biological pathways and interactions due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4,4-Bis(methoxymethyl)-3-methyloctane exerts its effects involves interactions with molecular targets and pathways. The methoxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments. Specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(methoxymethyl)biphenyl: A related compound with similar methoxymethyl groups but a different backbone structure.
4,4’-Bis(chloromethyl)biphenyl: Another similar compound with chloromethyl groups instead of methoxymethyl groups.
Uniqueness
4,4-Bis(methoxymethyl)-3-methyloctane is unique due to its specific combination of functional groups and backbone structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
478284-34-3 |
|---|---|
Fórmula molecular |
C13H28O2 |
Peso molecular |
216.36 g/mol |
Nombre IUPAC |
4,4-bis(methoxymethyl)-3-methyloctane |
InChI |
InChI=1S/C13H28O2/c1-6-8-9-13(10-14-4,11-15-5)12(3)7-2/h12H,6-11H2,1-5H3 |
Clave InChI |
TVGWAWSWVFQKKE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(COC)(COC)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



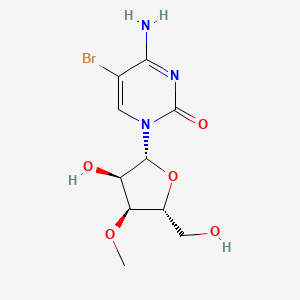
![[(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14250517.png)
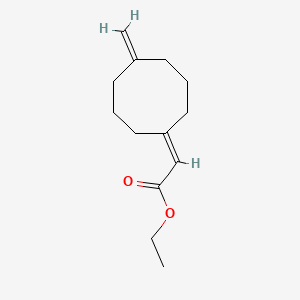
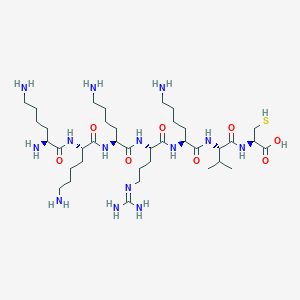
![Methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14250529.png)
![N-[3-(Dimethylamino)propyl]-2-pentylheptanamide](/img/structure/B14250540.png)
![6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B14250545.png)


![Indolo[1,2-a]quinazolin-5(6H)-one, 7-(1H-tetrazol-5-ylmethyl)-(9CI)](/img/structure/B14250551.png)
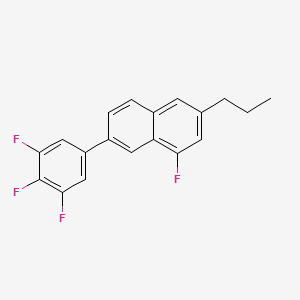
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol](/img/structure/B14250562.png)
